![molecular formula C10H7N3O B3055629 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one CAS No. 65923-21-9](/img/structure/B3055629.png)
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Overview
Description
“1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one” is a chemical compound with the molecular formula C10H7N3O . It is related to other compounds such as “8-N-BOC-AMINO-1,5-DIHYDRO-[1,2]DIAZEPINO[4,5,6-CD]INDOL-6-ONE” and "1-methyl-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one" .
Molecular Structure Analysis
The InChI code for “1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one” is1S/C10H7N3O/c14-10-7-2-1-3-8-9(7)6(4-11-8)5-12-13-10/h1-5,11H,(H,13,14)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The molecular weight of “1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one” is 185.19 . The compound should be stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Chemical Properties
- Reinvestigation of Synthesis : A study reevaluated the synthesis of related compounds, showing previous errors and presenting corrected structures (Karrick & Peet, 1986).
- Efficient Synthesis Methods : Research describes efficient routes to synthesize similar compounds, highlighting the importance of chemical transformations in creating derivatives (Dzedulionytė et al., 2022).
Biological Evaluation and Drug Design
- Cyclin-Dependent Kinase Inhibitors : Compounds with structural similarities were synthesized and evaluated for their potential as protein kinase inhibitors, specifically targeting cyclin-dependent kinases (Putey et al., 2014).
- PARP-1 Inhibitors : A series of related compounds demonstrated strong inhibitory activity against PARP-1 enzyme, suggesting potential therapeutic applications (Xie et al., 2015).
Structural and Mechanistic Studies
- Crystal Structure Analysis : Studies on similar compounds provided insights into their crystal structures, which is crucial for understanding their interactions and potential pharmaceutical applications (Ryabova et al., 2005).
- Mechanistic Insights and Synthesis : Investigations into the mechanisms of formation of related compounds can offer valuable insights into their chemical behavior, useful for drug development (Cliffe et al., 1991).
Future Directions
properties
IUPAC Name |
3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-7-2-1-3-8-9(7)6(4-11-8)5-12-13-10/h1-5,11H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFAEXRJJDIECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC=C3C=NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984409 | |
Record name | 4H-[1,2]Diazepino[4,5,6-cd]indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one | |
CAS RN |
65923-21-9 | |
Record name | 6H-Pyrrolo(4,3,2-ef)(2,3)benzodiazepin-6-one, 1,5-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065923219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-[1,2]Diazepino[4,5,6-cd]indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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